molecular formula C26H23N5O3S B11397755 3-(2,5-dimethoxyphenyl)-5-({[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole

3-(2,5-dimethoxyphenyl)-5-({[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole

Cat. No.: B11397755
M. Wt: 485.6 g/mol
InChI Key: NXARHRKGBXZWSO-UHFFFAOYSA-N
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Description

This compound is a fascinating hybrid structure, combining elements from various chemical families. Let’s break it down:

  • 3-(2,5-dimethoxyphenyl): : This part of the molecule features a dimethoxyphenyl group, which consists of two methoxy (OCH₃) substituents attached to a phenyl ring. These methoxy groups enhance the compound’s lipophilicity and influence its pharmacological properties.

  • 5-({[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole: : Quite a mouthful, right? Let’s dissect it:

      1,2,4-oxadiazole: This heterocyclic ring system contains two nitrogen atoms and an oxygen atom. It’s known for its diverse biological activities.

      4H-1,2,4-triazole: Another heterocyclic ring, the triazole, is present here. Triazoles are common in antifungal and antiviral drugs.

      Sulfanyl group: The sulfur atom (S) adds a unique twist to the molecule, potentially affecting its reactivity and interactions with biological targets.

Preparation Methods

Unfortunately, specific synthetic routes for this compound are scarce in the literature. researchers often employ multistep reactions to assemble complex structures like this. Industrial production methods remain proprietary secrets, but they likely involve efficient and scalable processes.

Chemical Reactions Analysis

The compound may undergo several reactions:

    Oxidation: Oxidative transformations could modify the methoxy groups or the sulfur atom.

    Reduction: Reduction reactions might reduce the triazole ring or other functional groups.

    Substitution: Substituents on the phenyl rings could be replaced by other groups. Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., Grignard reagents).

Major products depend on reaction conditions, but variations of the starting compound likely result.

Scientific Research Applications

    Medicinal Chemistry: Researchers explore its potential as an antitumor, antimicrobial, or anti-inflammatory agent.

    Biological Studies: Investigating its interactions with enzymes, receptors, or DNA.

    Materials Science: Could serve as a building block for functional materials.

Mechanism of Action

The compound’s mechanism likely involves binding to specific protein targets or interfering with cellular processes. Further studies are needed to unravel its precise mode of action.

Comparison with Similar Compounds

While direct analogs are scarce, we can compare it to related structures:

    1,2,4-oxadiazoles: Similar ring systems with diverse activities.

    Triazoles: Explore their pharmacological profiles.

    Sulfanyl-containing compounds: Assess their impact on reactivity and bioactivity.

Properties

Molecular Formula

C26H23N5O3S

Molecular Weight

485.6 g/mol

IUPAC Name

3-(2,5-dimethoxyphenyl)-5-[[4-(3-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,2,4-oxadiazole

InChI

InChI=1S/C26H23N5O3S/c1-17-8-7-11-19(14-17)31-25(18-9-5-4-6-10-18)28-29-26(31)35-16-23-27-24(30-34-23)21-15-20(32-2)12-13-22(21)33-3/h4-15H,16H2,1-3H3

InChI Key

NXARHRKGBXZWSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC3=NC(=NO3)C4=C(C=CC(=C4)OC)OC)C5=CC=CC=C5

Origin of Product

United States

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